molecular formula C8H6ClFO2 B117659 Methyl 4-chloro-2-fluorobenzoate CAS No. 148893-72-5

Methyl 4-chloro-2-fluorobenzoate

Cat. No.: B117659
CAS No.: 148893-72-5
M. Wt: 188.58 g/mol
InChI Key: FBSXNLLHWUMFEW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO2. It is a methyl ester derivative of 4-chloro-2-fluorobenzoic acid. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-fluorobenzoate can be synthesized through the esterification of 4-chloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 4-chloro-2-fluorobenzoic acid and methanol are combined with a catalytic amount of sulfuric acid. The mixture is heated under reflux, and the resulting ester is purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

MCFB is widely utilized as a building block in organic synthesis. Its halogenated structure allows for further modifications that can lead to the development of more complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions .

Biology

In biological research, MCFB has been employed to study enzyme-catalyzed reactions and metabolic pathways. Its role as an intermediate in the synthesis of biologically active compounds highlights its importance in medicinal chemistry .

Medicine

MCFB serves as an intermediate in the production of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. Recent studies have indicated its potential antimicrobial properties, showing effective inhibition against several bacterial strains with Minimum Inhibitory Concentration (MIC) values reported as low as 2 µg/mL against Streptococcus pneumoniae and 4 µg/mL against Staphylococcus aureus . Additionally, molecular docking studies suggest that MCFB may possess antifungal properties, indicating its potential use in treating fungal infections.

Antimicrobial Activity

A study conducted on MCFB's antimicrobial efficacy revealed that it effectively inhibited bacterial growth at low concentrations. The following table summarizes the MIC values for various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus4
Streptococcus pneumoniae2
Escherichia coli16

These findings suggest that MCFB could be developed into new antimicrobial agents with significant therapeutic potential.

Antifungal Properties

In silico studies have predicted that MCFB exhibits strong binding affinities with fungal proteins, indicating potential antifungal activity. The binding energy calculated was -5.00 kcal/mol, suggesting favorable interactions with target proteins involved in fungal metabolism . This opens avenues for further research into its application as an antifungal agent.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-fluorobenzoate
  • Methyl 2-fluorobenzoate
  • Methyl 4-chloro-2-nitrobenzoate

Comparison: Methyl 4-chloro-2-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and stability compared to its analogs. For instance, methyl 2-chloro-4-fluorobenzoate has a different substitution pattern, affecting its chemical behavior and applications .

Biological Activity

Methyl 4-chloro-2-fluorobenzoate (MCFB) is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Chemical Formula : C8_8H6_6ClF O2_2
  • Molecular Weight : 188.58 g/mol
  • CAS Number : 2759832

The presence of chlorine and fluorine atoms in its structure contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of MCFB can be attributed to several mechanisms:

  • Enzyme Inhibition : MCFB has been shown to inhibit enzymes involved in ester hydrolysis, such as esterases and lipases, which may impact lipid metabolism and other biochemical pathways.
  • Receptor Interaction : The halogenated aromatic ring can interact with various receptors, potentially modulating signal transduction pathways that influence cellular responses.
  • Chemical Reactivity : The compound's halogen substituents enhance its reactivity, allowing it to participate in diverse chemical transformations that may lead to biological effects.

Antimicrobial Properties

Recent studies have indicated that MCFB exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values for MCFB against selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus4
Streptococcus pneumoniae2
Escherichia coli16

These findings suggest that MCFB could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In silico studies have predicted that MCFB possesses antifungal properties. Molecular docking simulations revealed strong binding affinities with fungal proteins, indicating potential efficacy against fungal infections. The binding energy was calculated to be -5.00 kcal/mol, suggesting a favorable interaction with target proteins involved in fungal metabolism .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MCFB against clinical isolates of Gram-positive bacteria. The results indicated that MCFB significantly reduced bacterial growth compared to control groups, supporting its potential as an antibiotic agent .

Toxicity Assessment

Toxicity assessments using computational methods indicated that MCFB has a moderate safety profile with low cytotoxic effects on human cell lines. The predicted toxicity parameters suggest that while it exhibits biological activity, it may also be suitable for therapeutic applications without significant adverse effects .

Properties

IUPAC Name

methyl 4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSXNLLHWUMFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374930
Record name Methyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148893-72-5
Record name Methyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148893-72-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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